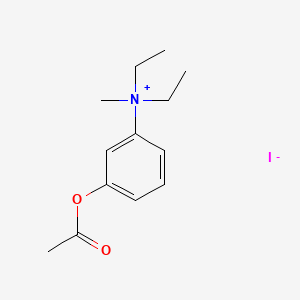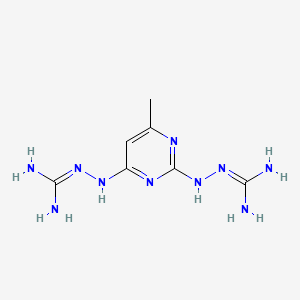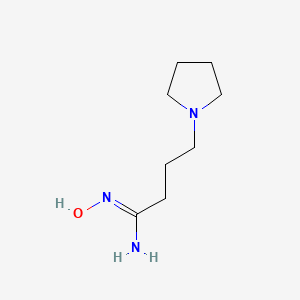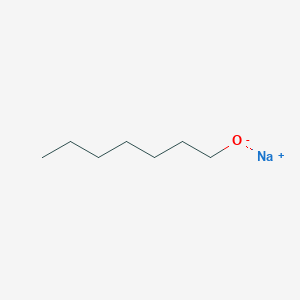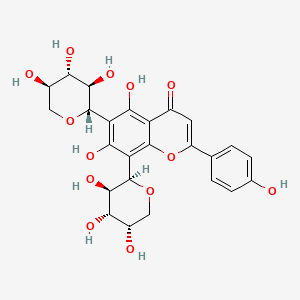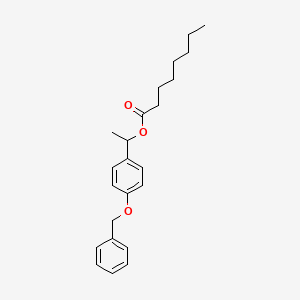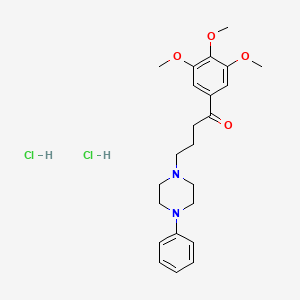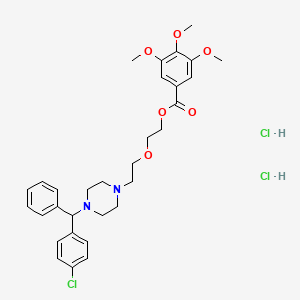
Ethanol, 2-(2-(4-(p-chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)-, 3,4,5-trimethoxybenzoate, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl3,4,5-trimethoxybenzoate dihydrochloride is a complex organic compound known for its significant applications in the pharmaceutical industry. This compound is characterized by its unique molecular structure, which includes a piperazine ring, chlorophenyl group, and trimethoxybenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl3,4,5-trimethoxybenzoate dihydrochloride involves multiple steps. The initial step typically includes the formation of the piperazine ring, followed by the introduction of the chlorophenyl and phenylmethyl groups. The final steps involve the attachment of the ethoxy and trimethoxybenzoate groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods ensure high yield and purity of the final product. The process involves the use of advanced reactors and purification systems to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl3,4,5-trimethoxybenzoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl3,4,5-trimethoxybenzoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a tool for studying cellular processes and molecular interactions.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl3,4,5-trimethoxybenzoate dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A second-generation antihistamine with a similar piperazine ring structure.
Levocetirizine: The active enantiomer of cetirizine, known for its high affinity for histamine H1 receptors.
Uniqueness
2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl3,4,5-trimethoxybenzoate dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxybenzoate moiety, in particular, differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
CAS No. |
20541-83-7 |
|---|---|
Molecular Formula |
C31H39Cl3N2O6 |
Molecular Weight |
642.0 g/mol |
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl 3,4,5-trimethoxybenzoate;dihydrochloride |
InChI |
InChI=1S/C31H37ClN2O6.2ClH/c1-36-27-21-25(22-28(37-2)30(27)38-3)31(35)40-20-19-39-18-17-33-13-15-34(16-14-33)29(23-7-5-4-6-8-23)24-9-11-26(32)12-10-24;;/h4-12,21-22,29H,13-20H2,1-3H3;2*1H |
InChI Key |
VVQAGLMWVDPLLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCOCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



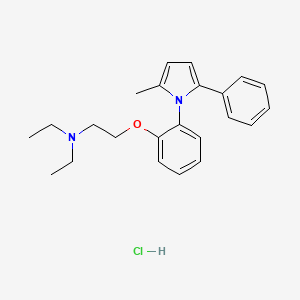
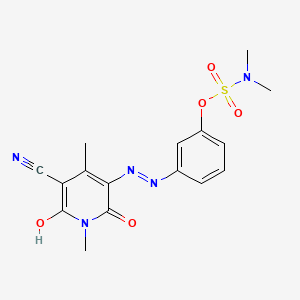


![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol](/img/structure/B13735250.png)
